molecular formula C10H10N2O3S B3749243 ethyl 5-cyano-2-hydroxy-6-(methylthio)nicotinate

ethyl 5-cyano-2-hydroxy-6-(methylthio)nicotinate

Cat. No.: B3749243
M. Wt: 238.27 g/mol
InChI Key: UCDROSIPSKGDQH-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-hydroxy-6-(methylthio)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a cyano group, a hydroxy group, and a methylthio group attached to a nicotinic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-2-hydroxy-6-(methylthio)nicotinate typically involves the reaction of ethyl nicotinate with appropriate reagents to introduce the cyano, hydroxy, and methylthio groups. One common method involves the use of cyanoacetohydrazide as a precursor, which undergoes cyclization and subsequent functionalization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-hydroxy-6-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyano-2-hydroxy-6-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active nicotinic acid derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-hydroxy-6-(methylthio)nicotinate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy and methylthio groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-cyano-2-hydroxy-6-(methylthio)benzoate: Similar structure but with a benzoate ester instead of a nicotinate ester.

    Ethyl 5-cyano-2-hydroxy-6-(methylthio)pyridine-3-carboxylate: Similar structure but with a pyridine ring.

Uniqueness

Ethyl 5-cyano-2-hydroxy-6-(methylthio)nicotinate is unique due to its specific combination of functional groups and its nicotinic acid ester backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 5-cyano-6-methylsulfanyl-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-3-15-10(14)7-4-6(5-11)9(16-2)12-8(7)13/h4H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDROSIPSKGDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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